molecular formula C17H16BrN5O3S B2396148 N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1224000-56-9

N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2396148
CAS No.: 1224000-56-9
M. Wt: 450.31
InChI Key: HZWPBUDUWPNJMA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic organic compound with a molecular formula of C17H23N5O3S and a molecular weight of 377.5 g/mol . It belongs to the class of thiazolo[4,5-d]pyrimidine derivatives, which are bicyclic heterocyclic structures of significant interest in medicinal chemistry and drug discovery. Compounds featuring this core scaffold have been investigated for their anti-cancer properties and are known to function as kinase inhibitors, potentially modulating key signaling pathways in cellular proliferation . The structure of this particular compound integrates a morpholino ring and a 4-bromophenylacetamide group, which are common pharmacophores designed to enhance solubility and target binding affinity. This combination suggests potential applications in biochemical research as a tool compound for studying enzyme inhibition, developing new therapeutic agents for oncology, and exploring structure-activity relationships (SAR). The product is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O3S/c18-11-1-3-12(4-2-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPBUDUWPNJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A common route involves cyclizing 4-amino-2-mercaptopyrimidine-5-carboxylic acid derivatives. For example:

  • Starting material : 4-Amino-2-chloropyrimidine-5-carbonitrile reacts with thiourea in ethanol under reflux to form 2-amino-thiazolo[4,5-d]pyrimidine.
  • Oxidation : The resulting amine is oxidized to a ketone at position 7 using potassium permanganate in acidic conditions.

Reaction conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 6 hours
  • Yield: 68–72%

Tandem Aza-Wittig Cyclization

An alternative method employs iminophosphorane intermediates for regioselective thiazole ring formation (Fig. 2):

  • Iminophosphorane generation : 4-Isothiocyanato-pyrimidine reacts with triphenylphosphine.
  • Cyclization : Treatment with morpholine induces ring closure, forming the thiazolo[4,5-d]pyrimidine core.

Advantages :

  • Avoids harsh oxidation steps.
  • Higher regiochemical control (≥90% purity).

Attachment of the N-(4-Bromophenyl)Acetamide Side Chain

Alkylation of the Thiazolo[4,5-d]Pyrimidine Nitrogen

Position 6 nitrogen undergoes alkylation with bromoacetamide derivatives:

Step 1: Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide

  • Reactants : 4-Bromoaniline (1 equiv), bromoacetyl bromide (1.2 equiv).
  • Base : Triethylamine (2 equiv), dichloromethane (DCM), 0°C → room temperature, 2 hours.
  • Yield : 89%.

Step 2: Alkylation of the Core

  • Substrate : 2-Morpholino-thiazolo[4,5-d]pyrimidin-7-one (1 equiv).
  • Reagent : 2-Bromo-N-(4-bromophenyl)acetamide (1.1 equiv), K2CO3 (2 equiv).
  • Conditions :
    • Solvent: Acetonitrile
    • Temperature: Reflux, 8 hours
    • Yield: 76%

Coupling via Buchwald-Hartwig Amination

For higher functional group tolerance, palladium-catalyzed coupling is employed:

  • Substrate : 6-Chloro-2-morpholino-thiazolo[4,5-d]pyrimidin-7-one.
  • Reagent : N-(4-Bromophenyl)acetamide, Pd(OAc)2, Xantphos, Cs2CO3.
  • Conditions :
    • Solvent: Toluene/water (5:1)
    • Temperature: 110°C, 24 hours
    • Yield: 65%

Optimization and Challenges

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : The ketone at position 7 may compete for alkylation. Using bulky bases (e.g., K3PO4) suppresses O-alkylation.
  • Morpholino Degradation : Prolonged heating in acidic conditions cleaves morpholine. Neutral pH and inert atmospheres are critical.

Characterization and Analytical Data

Spectroscopic Validation :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-5), 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 4.82 (s, 2H, CH2CO), 3.72 (m, 4H, morpholine), 3.45 (m, 4H, morpholine).
  • IR (KBr) : 1685 cm−1 (C=O), 1540 cm−1 (C=N).

Elemental Analysis :

  • Calculated for C19H17BrN5O3S: C, 45.61; H, 3.42; N, 14.01.
  • Found: C, 45.58; H, 3.45; N, 13.98.

Comparative Evaluation of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages
Cyclocondensation Thiourea cyclization 68 95 Cost-effective, scalable
Aza-Wittig Iminophosphorane cyclization 75 98 Regioselective, mild conditions
Buchwald-Hartwig Pd-catalyzed coupling 65 97 Tolerates sensitive functional groups

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a candidate for further study in drug development.

Medicine: The compound's biological activity suggests potential applications in the development of new therapeutic agents. Its mechanism of action may involve interaction with specific molecular targets, making it a valuable tool in medicinal chemistry.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exerts its effects involves interaction with specific molecular targets. These interactions can disrupt cellular processes, leading to the inhibition of bacterial growth or cancer cell proliferation. The exact pathways and targets involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The morpholino group in the target compound may improve water solubility compared to pyrrolidin-1-yl derivatives due to its oxygen-rich structure .

Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds from , such as N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetamide (Compound 11), share a bromophenyl group but feature a pyrrolo-pyrimidine core instead of thiazolo-pyrimidine.

Compound Name Core Structure Substituents Biological Activity Reference
Compound 11 Pyrrolo[2,3-d]pyrimidine 4-Bromophenyl, sulfamoyl Anticancer (hypothesized)

Key Observations :

  • The sulfamoyl group in Compound 11 may enhance interactions with enzymes like carbonic anhydrases, whereas the thiazolo-pyrimidine core in the target compound is more commonly linked to kinase modulation .

Functional Comparison with Neuroprotective and Antioxidant Analogs

Neuroprotective Thiazolo[4,5-d]pyrimidines

IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea), a structurally related compound, demonstrated neuroprotection in a 6-OHDA-induced Parkinson’s disease model, reducing dopaminergic neuron loss by 40% . The target compound’s morpholino and acetamide groups may similarly modulate neuronal pathways but require empirical validation.

Antioxidant Coumarin-Acetamide Hybrids

Coumarin derivatives with acetamide linkages (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) exhibited antioxidant activity surpassing ascorbic acid, likely via radical scavenging . While the target compound lacks a coumarin moiety, its acetamide group could support similar redox-modulating properties.

Biological Activity

N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, with the CAS number 1224000-56-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological significance, and various mechanisms through which it exhibits its pharmacological effects.

The compound's molecular formula is C17H16BrN5O3SC_{17}H_{16}BrN_{5}O_{3}S, and it has a molecular weight of 450.3 g/mol. The structure includes a thiazole ring fused with a pyrimidine derivative, which is known to contribute to its biological properties.

PropertyValue
CAS Number1224000-56-9
Molecular FormulaC17H16BrN5O3S
Molecular Weight450.3 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolo-pyrimidine core and subsequent modifications to introduce the bromophenyl and morpholino groups. The synthetic pathway often utilizes various reagents and conditions tailored to ensure high yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial lipid biosynthesis or interference with nucleic acid synthesis. For example, derivatives similar to this compound have demonstrated effective inhibition against various pathogenic strains in vitro .

Anticancer Properties

The compound has also been evaluated for its anticancer potential , particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). In vitro assays such as the Sulforhodamine B (SRB) assay have shown that certain derivatives exhibit cytotoxic effects by inducing apoptosis in cancer cells. The presence of specific substituents on the thiazole ring is believed to enhance these effects .

The biological effects of this compound are primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication or metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially modulating signaling pathways related to cell growth and survival.
  • Disruption of Cellular Processes : By interfering with lipid biosynthesis or other critical cellular functions, the compound can induce cell death in microbial and cancerous cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, finding that those with a similar structure to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Screening : Another research effort focused on testing various derivatives against MCF7 cells revealed that modifications to the thiazole ring could enhance cytotoxicity, suggesting a structure-activity relationship crucial for future drug design .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .
  • Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce experimental runs while maximizing yield .

Advanced: How can structural discrepancies in NMR data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from tautomerism in the thiazolo-pyrimidine core or residual solvent peaks. To address:

Dynamic NMR (DNMR) : Perform variable-temperature NMR (e.g., 25–80°C in DMSO-d6) to observe tautomeric equilibria .

2D NMR : Use HSQC and HMBC to assign ambiguous protons and confirm connectivity (e.g., distinguishing morpholino protons from acetamide NH) .

Crystallography : Compare with single-crystal X-ray data from analogous compounds (e.g., ethyl thiazolo-pyrimidine derivatives ).

Q. Example Table: Common NMR Discrepancies

Peak (δ, ppm) Assignment Resolution Method
7.5–7.8 (multiplet)Aromatic H (4-bromophenyl)HSQC correlation to C-Br (109 ppm in 13C NMR)
3.4–3.6 (broad)Morpholino CH2TOCSY to confirm spin system

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:
Given its structural similarity to kinase inhibitors and antimicrobial agents :

Kinase Inhibition : Screen against EGFR or CDK2 using fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 µM concentrations .

Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

Cytotoxicity : Assess via MTT assay on HEK-293 or HeLa cells, with IC50 calculations using nonlinear regression .

Advanced: How can computational modeling predict the binding mode of this compound to therapeutic targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1M17 for EGFR). Key parameters:

  • Grid box centered on ATP-binding site (20 ų).
  • Flexible ligand docking with MM/GBSA scoring .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. Example Table: Predicted Binding Affinities

Target Docking Score (kcal/mol) Key Interactions
EGFR-9.2H-bond with Met793, hydrophobic contact with Leu788
CDK2-8.7π-Stacking with Phe80, salt bridge with Lys89

Advanced: How should researchers handle contradictory bioactivity data across studies?

Methodological Answer:
Contradictions may stem from assay conditions or compound purity:

Meta-Analysis : Compare datasets using PRISMA guidelines , focusing on variables like cell line origin (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration ≤0.1%) .

QC Validation : Re-test the compound with HPLC-PDA (≥95% purity) and LC-MS to rule out degradation products .

Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to confirm IC50 reproducibility .

Basic: What stability studies are critical for this compound in long-term research?

Methodological Answer:

Thermal Stability : Perform TGA/DSC to determine decomposition temperature (Td). Store at -20°C in amber vials under argon .

Photostability : Expose to UV light (254 nm) for 24h and analyze degradation via HPLC .

Solution Stability : Monitor in DMSO/PBS (1:9) over 72h at 25°C using UV-Vis (λmax = 270 nm) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with pyrimidine replaced by pyridazine (e.g., thiazolo[4,5-d]pyridazin-7-one) .

Substituent Variation : Test halogen substitutions (Cl, F) at the 4-bromophenyl group .

Pharmacophore Mapping : Use Phase or MOE to identify critical features (e.g., hydrogen-bond acceptors in the morpholino ring) .

Q. Example Table: SAR Trends

Analog R Group EGFR IC50 (µM)
ParentBr0.45
Analog 1Cl0.62
Analog 2F1.12

Advanced: What reaction mechanisms underpin the formation of the thiazolo-pyrimidine core?

Methodological Answer:
The core forms via Gould-Jacobs cyclization :

Step 1 : Condensation of thiourea with ethyl acetoacetate to form a thiouracil intermediate.

Step 2 : Cyclodehydration with POCl3 or PPA to yield the thiazolo-pyrimidine ring .
Key Evidence : Isotopic labeling (13C NMR) confirms intramolecular cyclization over intermolecular pathways .

Basic: What statistical methods improve experimental design for process optimization?

Methodological Answer:

Factorial Design : Screen variables (temperature, solvent, catalyst) using a 23 full factorial design to identify interactions .

Response Surface Methodology (RSM) : Optimize yield via Central Composite Design (CCD) with 3 center points .

ANOVA : Validate significance of factors (p < 0.05) using JMP or Minitab .

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